Cas no 2034278-39-0 (2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine)

2-{[1-(Pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an ether bridge to a piperidine moiety functionalized with a pyridine-2-carbonyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The pyridine and pyrimidine rings contribute to strong binding affinity in biological systems, while the piperidine spacer enhances conformational flexibility. Its synthetic versatility allows for further derivatization, facilitating the development of targeted bioactive molecules. The compound’s stability and solubility profile make it suitable for applications in pharmaceutical research, particularly in the design of enzyme inhibitors or receptor modulators.
2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine structure
2034278-39-0 structure
Product Name:2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
CAS No:2034278-39-0
MF:C15H16N4O2
MW:284.313142776489
CID:5333415
Update Time:2025-06-08

2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
    • pyridin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
    • 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
    • Inchi: 1S/C15H16N4O2/c20-14(13-6-1-2-7-16-13)19-10-3-5-12(11-19)21-15-17-8-4-9-18-15/h1-2,4,6-9,12H,3,5,10-11H2
    • InChI Key: QHUHAZCLGXKVDC-UHFFFAOYSA-N
    • SMILES: O(C1N=CC=CN=1)C1CN(C(C2C=CC=CN=2)=O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 347
  • XLogP3: 1.5
  • Topological Polar Surface Area: 68.2

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Additional information on 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine

Chemical Profile of 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine (CAS No. 2034278-39-0)

2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine, identified by its CAS number 2034278-39-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrimidine core linked to a piperidine moiety through an oxygen atom. The presence of a pyridine-2-carbonyl group further enhances its chemical reactivity and potential biological activity, making it a valuable scaffold for medicinal chemists.

The structural design of 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is not arbitrary but rather the result of meticulous molecular engineering aimed at optimizing pharmacokinetic and pharmacodynamic properties. The pyrimidine ring is a well-known pharmacophore in medicinal chemistry, frequently found in nucleoside analogs and kinase inhibitors. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an ideal candidate for drug development. The piperidine ring, on the other hand, contributes to the compound's solubility and metabolic stability, while the oxygen bridge provides a flexible linker that can be tuned to enhance binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine with high precision. Molecular docking studies have revealed that this compound can effectively bind to various protein targets, including enzymes and receptors involved in critical biological pathways. For instance, preliminary studies suggest that it may interact with kinases, which are pivotal in cell signaling pathways associated with cancer and inflammation. The pyridine-2-carbonyl group is particularly noteworthy, as it can engage in multiple hydrogen bonding interactions with polar residues in the active site of target proteins, thereby enhancing binding specificity.

The synthesis of 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as nucleophilic substitution, condensation reactions, and cyclization processes. Each step is carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation. The use of advanced catalytic systems has further streamlined the synthetic route, reducing the environmental impact and improving scalability.

In the realm of drug discovery, 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine has shown promise as a lead compound for developing novel therapeutic agents. Its unique structural features make it suitable for targeting multiple disease pathways simultaneously. For example, preclinical studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cascades. Additionally, its potential role in inhibiting aberrant signaling pathways implicated in neurodegenerative diseases has been explored.

The pharmacological profile of 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is further enhanced by its favorable physicochemical properties. Its molecular weight and lipophilicity are within optimal ranges for oral bioavailability, ensuring efficient absorption and distribution throughout the body. Moreover, preliminary toxicity studies have demonstrated that the compound exhibits low systemic toxicity at therapeutic doses, suggesting a good safety profile.

As research continues to uncover new biological functions and therapeutic applications, 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is poised to play a crucial role in next-generation drug development. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit its potential. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the discovery of novel derivatives with improved efficacy and selectivity.

The future of 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine lies in its adaptability as a molecular platform for generating diverse chemical libraries. By introducing structural variations through combinatorial chemistry or directed evolution techniques, scientists can identify compounds with enhanced pharmacological properties. This approach not only expands the therapeutic landscape but also fosters innovation in drug design strategies.

In conclusion, CAS No. 2034278-39-0 represents a remarkable example of how structural complexity can be harnessed to develop potent and selective therapeutic agents. The unique combination of pharmacophores in 2-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine offers numerous opportunities for further exploration in pharmaceutical research. As our understanding of disease mechanisms evolves, compounds like this will continue to serve as invaluable tools for addressing unmet medical needs.

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